molecular formula C10H16BrNOS B14895754 n-((4-Bromothiophen-2-yl)methyl)-3-ethoxypropan-1-amine

n-((4-Bromothiophen-2-yl)methyl)-3-ethoxypropan-1-amine

Cat. No.: B14895754
M. Wt: 278.21 g/mol
InChI Key: GAMQLUSZYIPIFL-UHFFFAOYSA-N
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Description

n-((4-Bromothiophen-2-yl)methyl)-3-ethoxypropan-1-amine is an organic compound featuring a 4-bromothiophene ring linked to a 3-ethoxypropylamine chain. The bromine atom on the thiophene ring makes this molecule a valuable intermediate in various research applications, particularly in metal-catalyzed cross-coupling reactions . Compounds with similar structures, such as those containing a bromothiophene moiety, are frequently employed in Suzuki cross-coupling reactions to create more complex molecules for material science and pharmaceutical research . The structural motif of a bromothiophene linked to an amine chain is common in the synthesis of ligands and biologically active molecules . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C10H16BrNOS

Molecular Weight

278.21 g/mol

IUPAC Name

N-[(4-bromothiophen-2-yl)methyl]-3-ethoxypropan-1-amine

InChI

InChI=1S/C10H16BrNOS/c1-2-13-5-3-4-12-7-10-6-9(11)8-14-10/h6,8,12H,2-5,7H2,1H3

InChI Key

GAMQLUSZYIPIFL-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNCC1=CC(=CS1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-Bromothiophen-2-yl)methyl)-3-ethoxypropan-1-amine typically involves the following steps:

    Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN).

    Formation of the Intermediate: The brominated thiophene is then reacted with an appropriate aldehyde or ketone to form the corresponding intermediate.

    Reductive Amination: The intermediate is subjected to reductive amination with 3-ethoxypropan-1-amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-((4-Bromothiophen-2-yl)methyl)-3-ethoxypropan-1-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the thiophene ring can be substituted with different nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the thiophene ring.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., potassium carbonate).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile).

    Reduction: Reducing agents (e.g., sodium borohydride, hydrogen gas with palladium catalyst).

Major Products Formed

    Substitution: Various substituted thiophene derivatives.

    Oxidation: Thiophene sulfoxides and sulfones.

    Reduction: De-brominated thiophene derivatives.

Scientific Research Applications

N-((4-Bromothiophen-2-yl)methyl)-3-ethoxypropan-1-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N-((4-Bromothiophen-2-yl)methyl)-3-ethoxypropan-1-amine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the target and the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Brominated Aromatic Systems

a. 4-(4-Bromothiophen-2-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (GAT155)
  • Structure: Contains a 4-bromothiophene fused into a cyclopentaquinoline scaffold, with a sulfonamide group.
  • Key Differences : The fused ring system in GAT155 increases rigidity and complexity compared to the linear propan-1-amine chain in the target compound. Sulfonamide groups often enhance binding to enzymes (e.g., carbonic anhydrases), whereas the primary amine in the target compound may favor interactions with neurotransmitter receptors.
  • Synthesis : GAT155 is synthesized via a multicomponent reaction using indium chloride, highlighting a divergent synthetic pathway compared to the target compound’s likely alkylation or reductive amination steps .
b. 3-(4-Bromophenyl)-N,N-dimethyl-3-pyridin-3-ylpropan-1-amine
  • Structure : Features a bromophenyl group and a tertiary amine with pyridine substitution.
  • Key Differences: The bromophenyl group (vs. The tertiary amine and pyridine substituent may enhance lipophilicity compared to the target compound’s primary amine and ethoxy group .
c. 1-(3-Bromophenyl)ethylamine
  • Structure : Substituted bromophenyl group at the 3-position, with a branched allylamine chain.
  • Key Differences : The 3-bromophenyl substitution (vs. 4-bromothiophene) may sterically hinder interactions with planar binding sites. The allylamine group could confer different reactivity or metabolic pathways compared to the ethoxypropan-1-amine chain .

Impact of Substituents on Physicochemical Properties

Compound Aromatic Group Amine Type Key Substituent Inferred Properties
Target Compound 4-Bromothiophene Primary amine 3-Ethoxypropan-1-amine Moderate solubility (ethoxy enhances polarity), potential metabolic stability
GAT155 Fused bromothiophene Sulfonamide Cyclopentaquinoline High rigidity, likely enzyme-targeted
3-(4-Bromophenyl)-N,N-dimethyl-... 4-Bromophenyl Tertiary amine Pyridine High lipophilicity, possible CNS activity
N-(4-ethoxyphenyl)-... 4-Ethoxyphenyl Secondary amine Dihydrothiophene Enhanced solubility (ethoxy), sulfone group
  • Bromine Position : 4-Bromothiophene (target) vs. 3-bromophenyl () affects electronic distribution and steric interactions.
  • Amine Classification : Primary amines (target) typically exhibit higher reactivity and hydrogen-bonding capacity than tertiary amines ().
  • Solubility Modifiers : Ethoxy groups (target, ) improve water solubility compared to alkyl or aryl substituents (e.g., ’s allylamine).

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